![molecular formula C14H15N3O2 B2674041 N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1791316-72-7](/img/structure/B2674041.png)
N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide
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Description
N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as EMD 57283, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridazine family and has been shown to have a wide range of effects on biochemical and physiological processes. In
Scientific Research Applications
Chemical Synthesis and Reactivity
- The study of alkyl(hetero)aromatic α-hydroxyamino oximes' reactivity with ethyl glyoxylate forms various esters and acids, showcasing methods for synthesizing heterocyclic compounds with potential pharmacological applications (Nikolaenkova et al., 2019).
- Research on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide 6a-e reveals a pathway to creating compounds with biological properties, indicating a route for the development of novel therapeutic agents (Ramaganesh et al., 2010).
Biological Evaluation and Applications
- Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, suggesting applications in agriculture to regulate plant growth and ripening processes (Sun et al., 2017).
- The design, synthesis, and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors illustrate the potential of such compounds in cancer therapy, highlighting the importance of chemical synthesis in developing new treatments (Liu et al., 2020).
properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(11-6-4-5-10(2)9-11)14(19)12-7-8-13(18)16-15-12/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBCGAJISWKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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